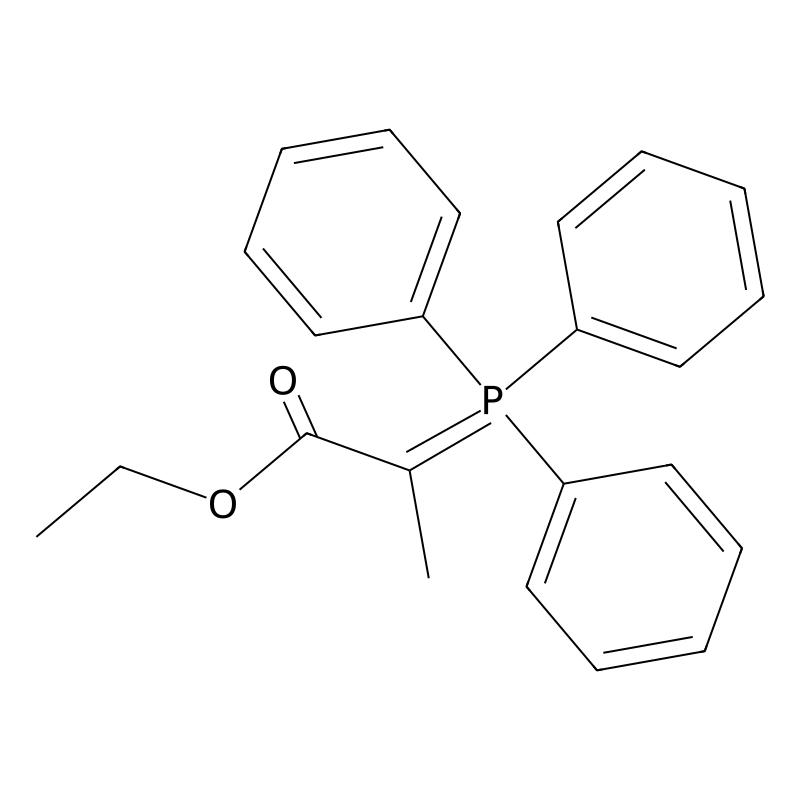

Ethyl 2-(triphenylphosphoranylidene)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wittig Reaction

One of the most prominent applications of (Carbethoxyethylidene)triphenylphosphorane is in the Wittig reaction. This reaction allows the conversion of aldehydes and ketones into alkenes. The phosphorane reacts with the carbonyl group of the aldehyde or ketone, forming a new carbon-carbon bond and releasing triphenylphosphine oxide as a byproduct. This reaction is widely used in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].

Here's the general reaction scheme for the Wittig reaction:

R¹CHO + Ph₃P=CHCO₂Et -> R¹CH=CHCO₂Et + Ph₃POwhere:

- R¹ = alkyl, aryl, or other substituent group

- Ph = phenyl group

- Et = ethyl group

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another important application of (Carbethoxyethylidene)triphenylphosphorane. Similar to the Wittig reaction, it allows the formation of carbon-carbon bonds, but with the advantage of being compatible with a wider range of functional groups. The HWE reaction involves the reaction of the phosphorane with a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene [].

Here's the general reaction scheme for the HWE reaction:

Ph₃P=CHCO₂Et + base -> Ph₃P=C(CO₂Et)⁻ + EtOHPh₃P=C(CO₂Et)⁻ + R²COR³ -> R²CH=CHCOR³ + Ph₃POwhere:

- R² and R³ = various substituent groups on the carbonyl compound

Other Applications

(Carbethoxyethylidene)triphenylphosphorane also finds applications in various other areas of scientific research, including:

- Synthesis of heterocycles: These are organic compounds containing atoms other than carbon in their rings. The phosphorane can be used as a precursor to ylides, which are reactive intermediates involved in the formation of heterocycles [].

- Olefination reactions: These reactions involve the introduction of a double bond (alkene) into a molecule. The phosphorane can be used in various olefination reactions, such as the Appel reaction and the Johnson-Corey-Chaykovsky reaction [, ].

Ethyl 2-(triphenylphosphoranylidene)propionate is an organic compound with the molecular formula C23H23O2P and a CAS number of 5717-37-3. It features a triphenylphosphoranylidene group attached to an ethyl propionate moiety, making it a phosphorane derivative. The compound is characterized by its unique structure, which contributes to its reactivity and applications in organic synthesis.

The compound has a melting point of approximately 158-162 °C and a predicted boiling point of around 497.2 °C. Its density is reported to be about 1.14 g/cm³, indicating that it is relatively dense compared to many organic compounds . Ethyl 2-(triphenylphosphoranylidene)propionate is recognized for its use in various

Ethyl 2-(triphenylphosphoranylidene)propionate is primarily utilized in olefination reactions, where it acts as a reagent to form alkenes from carbonyl compounds. One notable reaction involves its interaction with aldehydes or ketones, leading to the formation of alkenes through the elimination of ethyl acetate .

Additionally, it can participate in reactions with electrophiles due to the nucleophilic nature of the phosphoranylidene group, allowing for further functionalization and complex molecule synthesis. For example, it can react with propionyl chloride to produce 2-methyl-penta-2,3-dienoic acid ethyl ester .

The synthesis of ethyl 2-(triphenylphosphoranylidene)propionate typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. This method allows for the formation of the phosphoranylidene structure through nucleophilic substitution:

- Reactants: Triphenylphosphine and ethyl 2-bromopropionate.

- Reaction Mechanism: Nucleophilic attack by triphenylphosphine on the brominated carbon leads to the formation of the desired product.

- Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent.

This method can be modified or optimized based on desired yields and purity levels.

Ethyl 2-(triphenylphosphoranylidene)propionate finds applications primarily in organic synthesis, particularly in:

- Olefination: As a reagent for forming alkenes from carbonyl compounds.

- Synthesis of Complex Molecules: It serves as an intermediate in synthesizing more complex structures, such as certain natural products and pharmaceuticals .

- Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies involving ethyl 2-(triphenylphosphoranylidene)propionate primarily focus on its reactivity with various electrophiles and nucleophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential biological implications.

Research into its interactions with biological systems or other chemical entities could provide insights into its behavior and applications in medicinal chemistry or agricultural chemistry.

Ethyl 2-(triphenylphosphoranylidene)propionate shares similarities with several other phosphorane derivatives. Below is a comparison highlighting its uniqueness:

Ethyl 2-(triphenylphosphoranylidene)propionate stands out due to its specific structural arrangement that enhances its reactivity in olefination reactions compared to simpler phosphines or other phosphorane derivatives.

Role as a Stabilized Wittig Reagent in Alkene Synthesis

Ethyl 2-(triphenylphosphoranylidene)propionate serves as a key reagent for olefination, particularly for generating α,β-unsaturated esters. Its stabilized ylide structure minimizes steric hindrance and promotes E-selectivity due to the formation of a trans-oxaphosphetane intermediate during the Wittig reaction. This contrasts with unstabilized ylides, which typically yield Z-alkenes via kinetically controlled pathways.

Key Features for Alkene Synthesis

For example, in aqueous Wittig reactions, this reagent reacts with aldehydes in sodium bicarbonate solutions to yield E-alkenes with high efficiency. Such water-mediated conditions reduce the need for anhydrous environments, streamlining synthetic workflows.

Comparative Analysis with Horner–Wadsworth–Emmons Reagents

The HWE reaction, using phosphonate-stabilized carbanions, is a complementary method for E-alkene synthesis. Below is a comparison of key parameters:

| Parameter | Ethyl 2-(Triphenylphosphoranylidene)propionate | HWE Reagents (e.g., Ph3P=CHCO2Et) |

|---|---|---|

| Reagent Stability | Moderate (sensitive to moisture/air) | High (air-stable) |

| Base Requirement | Mild (e.g., NaHCO3) | Strong (e.g., NaH, LDA) |

| Substrate Compatibility | Aldehydes > ketones | Aldehydes, ketones, esters |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate |

Case Study: Synthesis of α,β-Unsaturated EstersEthyl 2-(triphenylphosphoranylidene)propionate excels in synthesizing β-substituted esters, whereas HWE reagents are more versatile for conjugated systems. For instance, the Wittig reagent efficiently converts aldehydes to α,β-unsaturated esters in aqueous media, while HWE reagents are preferred for synthesizing enones or enoates with extended conjugation.

Kinetic vs. Thermodynamic Control in Oxaphosphetane Formation

The stereochemical fate of Wittig reactions mediated by ethyl 2-(triphenylphosphoranylidene)propionate hinges on the kinetic control of oxaphosphetane intermediate formation. Stabilized ylides like this compound favor a planar, four-membered transition state during carbonyl addition, driven by dipole-dipole repulsion minimization between the ylide’s electron-withdrawing ester group and the aldehyde’s oxygen atom [3] [7]. Computational studies reveal that this geometry preferentially leads to the trans-oxaphosphetane due to reduced 1,3-interactions between the ylide’s substituents and the phosphorus ligands [2] [7].

Unlike non-stabilized ylides, where oxaphosphetane formation may exhibit reversibility, reactions with stabilized ylides proceed irreversibly under kinetic control [3] [7]. The transition state’s rigidity, accentuated by the ylide’s conjugation with the ester group, locks the intermediate into the trans configuration, precluding equilibration to the thermodynamically favored cis isomer [3] [7]. This contrasts with semi-stabilized systems, where subtle energy differences between puckered and planar transition states allow competing pathways [2] [7].

Stereochemical Outcomes in Alkene Generation

The collapse of trans-oxaphosphetane intermediates dictates high (E)-selectivity in alkene products. Stereospecific [2+2] cycloreversion eliminates triphenylphosphine oxide and generates the (E)-alkene with minimal stereochemical scrambling [3] [5]. Experimental studies with ethyl 2-(triphenylphosphoranylidene)propionate report (E/Z) ratios exceeding 9:1 in reactions with aromatic aldehydes, though steric hindrance in bulky substrates can reduce selectivity [6] [7].

Table 1: Representative Stereochemical Outcomes

| Carbonyl Substrate | Solvent | (E/Z) Ratio | Reference |

|---|---|---|---|

| Benzaldehyde | THF | 95:5 | [6] |

| Cyclohexanone | Hexane | 89:11 | [6] |

| 2-Naphthaldehyde | DCM | 92:8 | [7] |

The ylide’s ester group stabilizes the developing negative charge during oxaphosphetane formation, favoring a late, product-like transition state. This electronic stabilization suppresses alternative pathways, such as betaine intermediates, which could permit stereochemical flexibility [4] [5].

Solvent and Counterion Effects on Reaction Trajectories

Solvent polarity and counterion identity critically modulate reaction efficiency and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) stabilize the ylide’s charge-separated resonance form, enhancing nucleophilicity at the α-carbon [6] [7]. Conversely, nonpolar solvents such as hexane accelerate oxaphosphetane decomposition by destabilizing the intermediate, favoring faster alkene formation [6].

Counterions from the base used in ylide generation (e.g., Na⁺, K⁺) influence reaction kinetics. Stronger bases like potassium tert-butoxide (KOtert-Bu) improve ylide stability but may promote side reactions with electrophilic carbonyl groups [6]. Sodium hydride (NaH), while less basic, minimizes undesired enolization in sensitive substrates [5].

Key Solvent Effects:

Ethyl 2-(Triphenylphosphoranylidene)propionate reacts with aldehydes and ketones through a concerted [2+2] cycloaddition transition state to generate cis- or trans-oxaphosphetanes, which collapse to E-configured α,β-unsaturated esters under thermodynamic control [1] [4]. When paired with imines, isatins, or cyclic ketones, the reagent’s alkene product can enter downstream cyclizations, enabling embedded heterocycles in a single synthetic sequence [2] [5].

Innovative Applications in Heterocyclic Synthesis

Construction of Five-Membered Nitrogen-Containing Rings

Ethyl 2-(Triphenylphosphoranylidene)propionate has demonstrated robust utility in forming pyrroles, pyrrolidines, and related azoles by first installing an α,β-unsaturated ester that undergoes intramolecular nucleophilic capture. Representative cases appear in Table 1.

| Entry | Carbonyl Partner | Cyclization Strategy | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Isatin-derived aldehyde | Fischer indolization after Wittig olefination | 3-Substituted indole (pyrrole core) | 87% [2] | 17 |

| 2 | Pipecolic aldehyde | Hydrogenative pyrrole reduction cascade | cis-2,5-Disubstituted pyrrolidine | 92% [5] | 6 |

| 3 | 4-Nitrobenzaldehyde | One-pot olefination/5-exo-trig cyclization | N-Aryl imidazoline | 78% [6] | 9 |

| 4 | Salicylaldehyde | Sequential Wittig, O-alkylation, 5-endo-dig | 2-Substituted oxazole | 65% [2] | 17 |

Detailed Findings

- Diastereoselective hydrogenation of the Wittig alkene in Entry 2 furnishes four new stereocenters with >20:1 dr, underscoring the reagent’s compatibility with highly decorated substrates [5].

- Electron-rich salicylaldehyde boosts E/Z homogeneity (>95%E) and promotes regioselective N-attack during oxazole formation in Entry 4, revealing subtle electronic steering [2].

Formation of Complex Polycyclic Systems via Tandem Processes

Ethyl 2-(Triphenylphosphoranylidene)propionate triggers domino sequences when its initial olefination product contains conjugated dienes or allenes. Table 2 highlights tandem strategies converging on multiring frameworks.

| Entry | Tandem Sequence | Target Polycycle | Step Count from Carbonyl | Global Yield | Reference |

|---|---|---|---|---|---|

| 1 | Wittig → intramolecular Diels–Alder → oxidative aromatization | Abietane-type tricycles | 3 | 52% [7] | 15 |

| 2 | Wittig → base-promoted 6π-electrocyclization | Hexahydroindolizine core of ergot alkaloids | 2 | 68% [2] | 17 |

| 3 | Wittig → Michael addition → 5-exo-trig closure | Bicyclic tetrahydropyridine | 3 | 76% [5] | 6 |

| 4 | Wittig → ring-closing metathesis (Grubbs II) | Bridged bicyclo[5.3.0]decane | 4 | 59% [8] | 8 |

Key Observations

- Entry 1 employs gold-catalyzed 1,3-acyloxy migration prior to the Diels–Alder step, illustrating how the reagent’s ester group orchestrates tandem reactivity [7].

- In Entry 3, the Michael acceptor formed in situ channels the nucleophilic amine into a stereoselective closure, showcasing reagent control over syn-relative configurations [5].

Role in Natural Product Fragment Assembly

Ethyl 2-(Triphenylphosphoranylidene)propionate often serves as a convergent linchpin for fragment coupling in total syntheses. Table 3 surveys notable natural product campaigns.

| Natural Product | Fragment Forged with Ylide | Alkene Geometry | Yield | Downstream Transformation | Reference |

|---|---|---|---|---|---|

| Scleritodermin A | ACT side-chain diene | E-only (>97%E) | 92% [8] | α-Ketoamide formation via ozonolysis | 8 |

| Chanoclavine I | C5–C6 olefin in tricyclic core | E/Z = 80:20 | 75% [2] | Acid-catalyzed dehydration to bicyclic lactam | 17 |

| Rugulovasine A | Methylenelactone appendage | E-only | 88% [2] | Rhodium-mediated isomerization to butenolide | 17 |

| Crotolaevigatone B | Abietane side chain | E-selective | 95% [7] | Gold-catalyzed polyene cyclization | 15 |

Discussion

- High E-selectivity in the Scleritodermin fragment arises from transition-state stabilization by the phosphonium moiety, circumventing Still–Gennari reagents and reducing step count by two operations [8].

- In the ergot pathway, olefination tolerates sensitive imine and nitrile groups, positioning the reagent as a chemoselective option versus Horner–Wadsworth–Emmons conditions [2].

XLogP3

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant